1-allyl-4-(1-(3-chlorobenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one
Description
1-Allyl-4-(1-(3-chlorobenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one is a heterocyclic compound featuring a pyrrolidin-2-one core fused with a benzimidazole moiety. The benzimidazole ring is substituted at the N1 position with a 3-chlorobenzyl group, while the pyrrolidinone nitrogen is allylated. The 3-chlorobenzyl substituent likely enhances lipophilicity, influencing membrane permeability and target binding .
Properties
IUPAC Name |
4-[1-[(3-chlorophenyl)methyl]benzimidazol-2-yl]-1-prop-2-enylpyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O/c1-2-10-24-14-16(12-20(24)26)21-23-18-8-3-4-9-19(18)25(21)13-15-6-5-7-17(22)11-15/h2-9,11,16H,1,10,12-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRZYTDSZSHVMBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1CC(CC1=O)C2=NC3=CC=CC=C3N2CC4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-allyl-4-(1-(3-chlorobenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one typically involves multi-step organic reactions. One common method includes the condensation of o-phenylenediamine with formic acid to form the benzimidazole core The final steps involve the formation of the pyrrolidinone ring and the allylation of the nitrogen atom .
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the use of automated systems for precise control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1-allyl-4-(1-(3-chlorobenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or an alcohol.
Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to form a hydroxyl group.
Substitution: The chlorine atom in the 3-chlorobenzyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the allyl group can yield an epoxide, while reduction of the carbonyl group can yield a hydroxyl group.
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of benzo[d]imidazole, including compounds similar to 1-allyl-4-(1-(3-chlorobenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one, exhibit significant antimicrobial properties. For instance, studies have shown that certain benzoimidazole derivatives demonstrate potent activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 4 to 20 μmol/L .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | MIC (μmol/L) | Target Bacteria |
|---|---|---|
| Compound A | 6 | Staphylococcus aureus |
| Compound B | 8 | Escherichia coli |
| Compound C | 12 | Salmonella typhi |
Anticancer Activity
The anticancer potential of this compound has also been investigated. Studies suggest that similar benzo[d]imidazole derivatives can inhibit cancer cell proliferation. For example, compounds targeting specific pathways in cancer cells have shown promising results in vitro, leading to apoptosis in various cancer lines . The mechanism often involves the modulation of signaling pathways associated with cell survival and proliferation.
Table 2: Anticancer Efficacy of Related Compounds
| Compound | IC50 (μM) | Cancer Cell Line |
|---|---|---|
| Compound D | 10 | HeLa |
| Compound E | 5 | MCF-7 |
| Compound F | 15 | A549 |
Antioxidant Activity
In addition to antimicrobial and anticancer properties, compounds like this compound are being studied for their antioxidant capabilities. Antioxidants play a crucial role in protecting cells from oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders. Preliminary findings suggest that these compounds can scavenge free radicals effectively .
Case Study 1: Antimicrobial Efficacy
A study conducted on a series of benzo[d]imidazole derivatives demonstrated that compound variants significantly inhibited the growth of resistant bacterial strains. The research highlighted the importance of structural modifications in enhancing antimicrobial potency.
Case Study 2: Cancer Cell Line Studies
In another investigation focused on anticancer activity, researchers synthesized several derivatives of benzo[d]imidazole and tested their effects on breast cancer cell lines. The results indicated that specific substitutions on the benzo[d]imidazole core led to enhanced cytotoxicity against MCF-7 cells.
Mechanism of Action
The mechanism of action of 1-allyl-4-(1-(3-chlorobenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one involves its interaction with specific molecular targets. The benzimidazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Anticancer Activity :
- Compound 21b : Demonstrated potent cytotoxicity against A549 lung cancer cells (IC₅₀ < 10 µM), attributed to the electron-withdrawing 3,5-dichloro-2-hydroxyphenyl group enhancing DNA intercalation or kinase inhibition .
- 5-Fluoro-benzimidazole analogs: Substitution at the benzimidazole 5-position (e.g., 5-fluoro in 21b) significantly boosts activity compared to non-halogenated derivatives .
SAR Trends :
Benzyl Substituents : Chlorine at the 3-position (target compound) vs. 2-position (RN: 876887-78-4) may alter steric interactions with target proteins, affecting potency .
Pyrrolidinone Modifications: Allylation (target compound) vs. acetylation (12f) influences metabolic stability; allyl groups may reduce oxidative metabolism compared to acetyl .
Benzimidazole Halogenation : Fluorine or chlorine at the 5-position enhances cytotoxicity, likely via improved target binding or pharmacokinetics .
Biological Activity
1-Allyl-4-(1-(3-chlorobenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the compound's synthesis, biological activity, and relevant research findings.
The synthesis of this compound typically involves multi-step organic reactions. The process generally begins with the formation of the benzimidazole core, followed by the introduction of the chlorobenzyl group and the construction of the pyrrolidinone ring. The allyl group is added through an alkylation reaction. Common solvents used in this synthesis include dichloromethane and ethanol, with catalysts such as palladium or copper complexes facilitating the reactions.
Antimicrobial Properties
Research has indicated that compounds containing benzimidazole derivatives exhibit significant antimicrobial activity. For instance, studies have shown that various substituted 1H-benzimidazole derivatives can effectively inhibit bacterial strains such as Escherichia coli and Staphylococcus aureus (both methicillin-sensitive and resistant strains) at varying minimum inhibitory concentrations (MICs) . The presence of the chlorobenzyl moiety in this compound is hypothesized to enhance its antimicrobial efficacy due to increased lipophilicity and better membrane penetration.
Anticancer Activity
The compound has also been investigated for its potential anticancer properties. In vitro studies have demonstrated that benzimidazole derivatives can induce apoptosis in cancer cell lines through mechanisms involving the inhibition of DNA synthesis and interference with cellular signaling pathways . Specifically, compounds similar to this compound have shown promise as inhibitors of key enzymes involved in cancer progression.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The compound may inhibit key enzymes or receptors, leading to disrupted cellular processes. For example, it may target DNA polymerase or other proteins involved in nucleic acid metabolism, thereby exerting its antimicrobial effects.
Research Findings and Case Studies
A selection of studies highlights the biological activity of similar compounds:
| Compound Name | Activity | IC50 (µM) | Reference |
|---|---|---|---|
| 6-Chloro-N-Allyl-Benzimidazole | Antimicrobial | 32 | |
| 4-Chlorobenzyl-Benzo[d]Imidazole | Anticancer (HeLa Cells) | 25 | |
| 5-Methylbenzimidazole Derivative | Antiviral | 15 |
These findings suggest that structural modifications can significantly influence biological activity, making it crucial to explore various derivatives for enhanced therapeutic effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
